molecular formula C11H12O2 B6266774 (1R,2S)-1-methyl-2-phenylcyclopropanecarboxylic acid CAS No. 1521274-16-7

(1R,2S)-1-methyl-2-phenylcyclopropanecarboxylic acid

Cat. No.: B6266774
CAS No.: 1521274-16-7
M. Wt: 176.2
InChI Key:
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Description

(1R,2S)-1-methyl-2-phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with significant importance in organic chemistry. The compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. The presence of both a phenyl group and a carboxylic acid group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-methyl-2-phenylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral auxiliaries or catalysts. For instance, the alkylation/cyclization of a chiral Ni(II) complex of glycine Schiff base has been reported to yield the desired compound with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale asymmetric synthesis techniques. These methods typically employ chiral catalysts or auxiliaries to ensure high yield and enantiomeric purity. The process conditions are optimized to maintain the stability of the cyclopropane ring and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-methyl-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to yield alcohols or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(1R,2S)-1-methyl-2-phenylcyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1-methyl-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, which are often catalyzed by enzymes or other biological molecules. These reactions can lead to the formation of reactive intermediates that interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-1-methyl-2-phenylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl and a carboxylic acid group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

1521274-16-7

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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